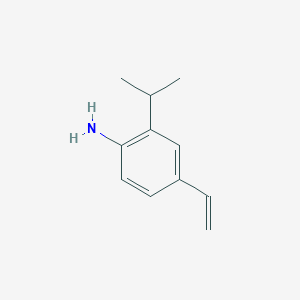![molecular formula C38H52N6O7 B13829730 methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13829730.png)
methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atazanavir is an antiretroviral medication used primarily to treat HIV/AIDS. Atazanavir is often used in combination with other antiretroviral agents to enhance its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Atazanavir involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 1-[4-(pyridine-2-yl)phenyl]-4(S)-hydroxy-5(S)-2,5-diamino-6-phenyl-2-azahexane with N-methoxycarbonyl-L-tertiary leucine in the presence of a condensing agent such as DEPBT (Diethyl phosphorocyanidate) . This reaction is typically carried out in an organic solvent under controlled conditions to yield Atazanavir.
Industrial Production Methods: In industrial settings, the production of Atazanavir is optimized for high yield and purity. The process involves the use of safe and environmentally friendly reagents and solvents. The final product is obtained through crystallization and purification steps to ensure its pharmaceutical grade .
Chemical Reactions Analysis
Types of Reactions: Atazanavir undergoes various chemical reactions, including:
Oxidation: Atazanavir can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at different positions on the Atazanavir molecule, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
Atazanavir has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of protease inhibitors and their interactions with enzymes.
Biology: Atazanavir is studied for its effects on viral replication and its potential use in treating other viral infections.
Mechanism of Action
Atazanavir works by binding to the active site of the HIV protease enzyme, preventing it from cleaving the pro-form of viral proteins into functional viral components . This inhibition blocks the maturation of the virus, reducing its ability to infect new cells. The molecular targets of Atazanavir include the HIV protease enzyme, and its action involves disrupting the viral replication cycle .
Comparison with Similar Compounds
Darunavir: Another protease inhibitor used to treat HIV/AIDS.
Lopinavir: Often used in combination with ritonavir for enhanced efficacy.
Ritonavir: Commonly used as a booster to increase the effectiveness of other protease inhibitors.
Comparison: Atazanavir is unique among protease inhibitors due to its once-daily dosing and lesser impact on lipid profiles, making it a preferred choice for patients with concerns about cholesterol and triglyceride levels . Compared to Darunavir and Lopinavir, Atazanavir has a distinct safety profile and is less likely to cause lipodystrophy .
Properties
Molecular Formula |
C38H52N6O7 |
|---|---|
Molecular Weight |
704.9 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31?,32+/m0/s1 |
InChI Key |
AXRYRYVKAWYZBR-MPPAUXDNSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NN(CC1=CC=C(C=C1)C2=CC=CC=N2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13829661.png)
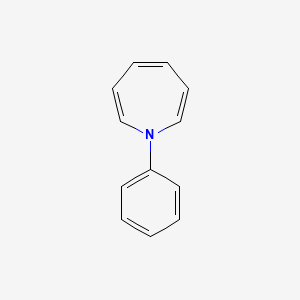


![Acetamide,2-amino-N-[2-(dimethylamino)ethyl]-](/img/structure/B13829677.png)
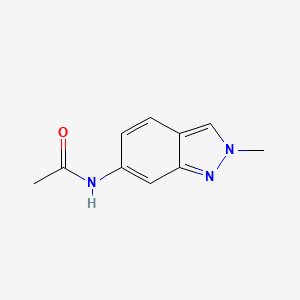

![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine](/img/structure/B13829699.png)
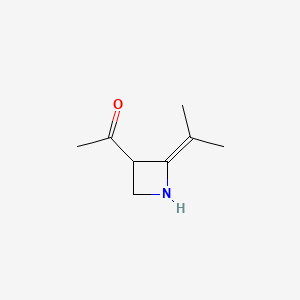
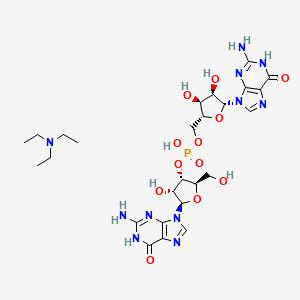


![(+/-)-(e)-4-Ethyl-2-[(z)-hydroxyimino]-5-nitro-3-hexen-1-yl-nicotinamide](/img/structure/B13829729.png)
